molecular formula C19H30N2O2 B5666761 1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5666761
M. Wt: 318.5 g/mol
InChI Key: JPZCXXTWJUEBFQ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine derivatives under specific conditions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst . The reaction conditions often involve mild temperatures and controlled pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency, cost-effectiveness, and minimal environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-6-7-19(23-2)16(14-18)15-20-12-8-17(9-13-20)21-10-4-3-5-11-21/h6-7,14,17H,3-5,8-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZCXXTWJUEBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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